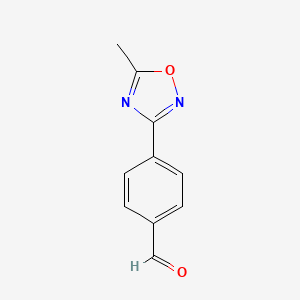

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone

Übersicht

Beschreibung

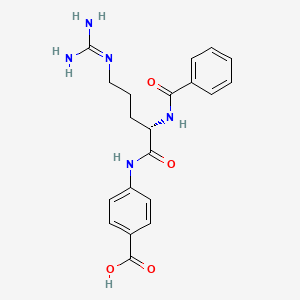

The compound 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone is a brominated ketone with a methoxy and a nitro group attached to the aromatic ring. This structure suggests potential reactivity typical of halogenated aromatics and could be of interest in various chemical syntheses and applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related brominated aromatic ketones has been demonstrated in several studies. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a compound with structural similarities to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, was achieved using bromine as the brominating reagent, yielding a product with a purity of 90.2% . Another related synthesis involved the preparation of 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, which was obtained through a sequence of O-benzylation, bromination, and reduction, with an overall yield of about 25% . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated aromatic ketones can be investigated using computational methods, as demonstrated in a study on a pyrazole derivative . The study utilized Gaussian09 software for theoretical calculations, which could be applied to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone to predict its molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO analysis.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions. For example, 2-bromo-7-methoxytropone reacted with o-aminophenol to yield multiple products, indicating the potential for complex reaction pathways . The reactivity of the bromine atom in such compounds can lead to further functionalization or participation in coupling reactions, which could be relevant for the chemical manipulation of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be influenced by the substituents on the aromatic ring. For instance, the introduction of nitro, chloro, bromo, and methoxy groups can affect the antitumor activity of phenyl-substituted naphthoquinones . The presence of electron-withdrawing or electron-donating groups can alter the compound's reactivity, solubility, and stability. The specific properties of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone would need to be characterized experimentally to determine its suitability for various applications.

Wissenschaftliche Forschungsanwendungen

Electrophilic Bromination

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone has been studied in the context of electrophilic bromination reactions. It is one of the α-bromo-alkylaryl ketones obtained in good yields and high selectivity using [BMPy]Br3 and [Bmim]Br3 as bromine sources, proving to be an efficient, simple, and regioselective reagent for electrophilic bromination of various alkylaryl ketones (W. Ying, 2011).

Synthesis of Chalcone Analogues

This compound is also involved in the synthesis of α,β-unsaturated ketones via a SRN1 mechanism. It reacts with several cyclic nitronate anions to form these ketones, offering a new method for synthesizing a wide variety of chalcone analogues (C. Curti, A. Gellis, P. Vanelle, 2007).

Cytotoxic Activity and Fluorescence Properties

In a study focused on 3-hydroxyquinolin-4(1H)-one derivatives, 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone was used as a starting material. The synthesized compounds were evaluated for their cytotoxic activity against various cancer cell lines, and their fluorescence properties were also studied (Jasna Kadrić et al., 2014).

Phase Equilibrium Research

Research on the solid-liquid phase equilibrium and ternary phase diagrams of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents, including compounds similar to 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone, has been conducted. This work is important in separating mixtures of related compounds (Rongrong Li et al., 2019).

Nematicidal Activity

In another study, analogues of 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone were synthesized and evaluated for their nematicidal activity against the root-knot nematode Meloidogyne javanica. This research contributes to the development of new compounds for agricultural pest control (Sumona Kumari, Rajvir Singh, R. K. Walia, 2014).

Asymmetric Reduction in Organic Synthesis

The compound has been utilized in the asymmetric reduction of ketones, employing Rhodotorula sp. AS2.2241, for the synthesis of optically active secondary alcohols. This method has been applied to synthesize β-blockers like (R)-nifenalol, demonstrating its utility in pharmaceutical synthesis (Wei Yang et al., 2006).

Novel IMPDH Inhibitor Synthesis

A new method using 2-bromo-1-(2-nitrophenyl)ethanone as a starting reagent was developed for synthesizing BMS-337197, a novel IMPDH inhibitor. This demonstrates the compound's utility in the synthesis of biologically active molecules (R. Zhao et al., 2007).

Eigenschaften

IUPAC Name |

2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPDMBUSCIDXCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428559 | |

| Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |

CAS RN |

65447-49-6 | |

| Record name | 2-bromo-1-(4-methoxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

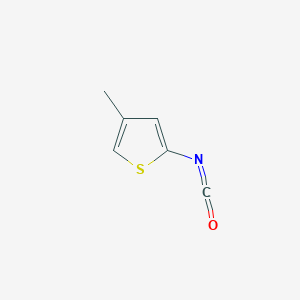

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

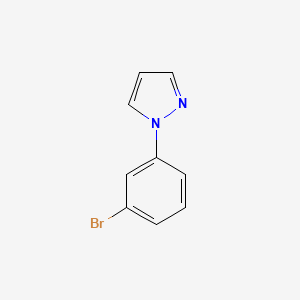

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)